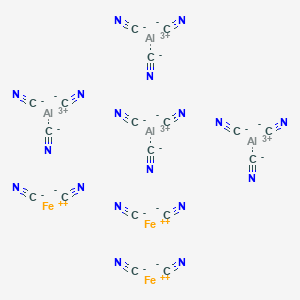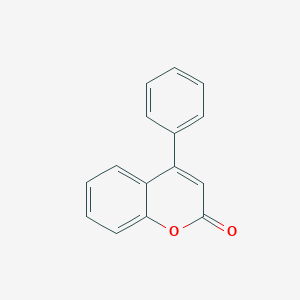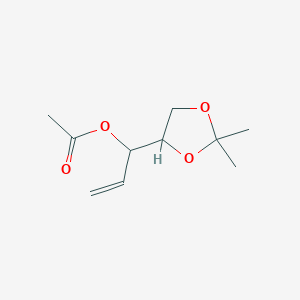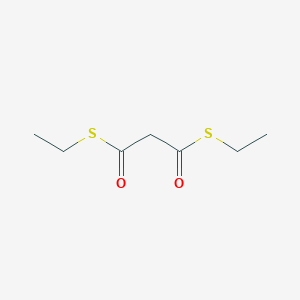
Methallyltrimethylsilane
Vue d'ensemble
Description
Methallyltrimethylsilane is a compound that is part of a broader class of organosilicon compounds, which are of significant interest in various fields of chemistry due to their utility in synthesis and materials science. The compound itself is not directly mentioned in the provided papers, but its structural relatives and derivatives are extensively studied, indicating the relevance of methallyl groups and trimethylsilyl functionalities in synthetic chemistry.
Synthesis Analysis
The synthesis of methallyltrimethylsilane-related compounds involves various strategies. For instance, the RAFT polymerization of γ-methacryloxypropyltrimethoxysilane is optimized at 80 °C to produce controlled polymer chains with low polydispersity indexes, indicating a method for creating polymeric precursors for the sol-gel process . Additionally, methallyl chloride is used as an allyl donor in Grignard Nozaki-Hiyama methallylations, showcasing a method for enantioselective synthesis from alcohol or aldehyde oxidation levels . Furthermore, trimetalation of methallylphenyl sulfide with n-butyllithium and TMEDA leads to trisilyl derivatives, which is another synthetic approach related to methallyltrimethylsilane .
Molecular Structure Analysis
The molecular structure of methallyltrimethylsilane and its derivatives is crucial for their reactivity and properties. The regio- and stereo-selective alkylation of 3-trimethylsilylmethyl dienolates to form 3-alkylated 2-methallylsilanes demonstrates the importance of molecular structure in achieving selectivity in synthesis . Additionally, the unexpected reversal of stereochemistry in the addition of methallyltrimethylsilane to a chiral α-keto imide suggests that subtle changes in molecular structure can significantly influence the outcome of chemical reactions .
Chemical Reactions Analysis
Methallyltrimethylsilane and its derivatives participate in various chemical reactions. The iodination of aryltrimethylsilanes using iodine monochloride and a silver salt is an example of a reaction that can be applied to the synthesis of novel arylsilanes . The Lewis acid-promoted nucleophilic addition of methallyltrimethylsilane to a chiral α-keto imide, despite the unexpected stereochemical outcome, is another reaction showcasing the compound's reactivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of methallyltrimethylsilane derivatives are diverse. Methoxydimethylsilane and methoxytrimethylsilane, for instance, are synthesized with almost quantitative yields, and their physical properties, such as nuclear magnetic resonance and hydrogen-bonding data, are reported . The polymerization of ethylene with N-arylcyano-β-diketiminate methallyl nickel complexes results in polyethylene with methyl branching, indicating the influence of methallyl groups on the material properties of polymers .
Applications De Recherche Scientifique
Stereoselective Reactions : Methallyltrimethylsilane shows unexpected stereochemistry in nucleophilic addition to chiral α-keto imides, offering insights into diastereofacial selectivity in Lewis acid-promoted reactions (Ishii et al., 2021).
Asymmetric Synthesis : It plays a role in asymmetric synthesis via acetal templates, particularly in the preparation of hydroxy ethers and homoallylic alcohols with high enantioselectivity (Johnson et al., 1984).
Silylation of Alcohols : Methallyltrimethylsilane is used in the silylation of alcohols, catalyzed by Sc(OTf)3, providing an efficient method for producing alkyl silyl ethers (Suzuki et al., 2000).
Enantioselective Grignard Nozaki-Hiyama Methallylations : Methallyl chloride, a related compound, is used in enantioselective Grignard Nozaki-Hiyama methallylations, demonstrating its efficacy in transfer hydrogenation and polyol double methallylation (Hassan et al., 2011).
GC–MS Analysis : In gas chromatography-mass spectrometry (GC–MS), it is employed for the quantitative analysis of organic polyhydroxylated compounds through silylation, demonstrating its utility in analytical chemistry (Novosjolova & Turks, 2015).
Surface Functionalization : It is used in the coupling reagent for UV/vis absorbing azobenzene-based quantitative analysis, demonstrating its role in material science for functional group immobilization on silica (Choi et al., 2018).
Enzyme Immobilization : Methallyltrimethylsilane facilitates the one-step catalytic grafting of N-hydroxysuccinimidyl-ester-functionalized methallylsilane onto silica for enzyme immobilization, highlighting its significance in biochemical applications (Jung et al., 2011).
Safety and Hazards
Mécanisme D'action
Methallyltrimethylsilane, also known as trimethyl(2-methylprop-2-en-1-yl)silane, is a chemical compound with the molecular formula H2C=C(CH3)CH2Si(CH3)3 . This article will discuss its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
Silane compounds like methallyltrimethylsilane are generally used in the field of organic chemistry as reagents or catalysts in various reactions .
Mode of Action
It’s known that silane compounds can participate in various chemical reactions, often acting as a source of silicon . The specific interactions with its targets and the resulting changes would depend on the nature of the reaction and the other compounds involved.
Biochemical Pathways
Silane compounds are often used in organic synthesis, suggesting that they may play a role in various biochemical pathways depending on the context of their use .
Pharmacokinetics
As a silane compound, its bioavailability would likely be influenced by factors such as its chemical structure, the route of administration, and the physiological characteristics of the individual .
Result of Action
The molecular and cellular effects of Methallyltrimethylsilane’s action would depend on the specific context of its use. In general, silane compounds can participate in a variety of chemical reactions, potentially leading to a wide range of molecular and cellular effects .
Action Environment
The action, efficacy, and stability of Methallyltrimethylsilane can be influenced by various environmental factors. These may include temperature, pH, and the presence of other compounds or catalysts . For instance, it is recommended to store Methallyltrimethylsilane under inert gas at room temperature .
Propriétés
IUPAC Name |
trimethyl(2-methylprop-2-enyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16Si/c1-7(2)6-8(3,4)5/h1,6H2,2-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWVJMAKUWHECNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10349033 | |
| Record name | Methallyltrimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10349033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methallyltrimethylsilane | |
CAS RN |
18292-38-1 | |
| Record name | Methallyltrimethylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18292-38-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methallyltrimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10349033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methallyltrimethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Methallyltrimethylsilane function as a reagent in organic synthesis?
A1: Methallyltrimethylsilane acts as a source of the methallyl group (CH2=C(CH3)CH2-) in various organic reactions. It participates in Lewis acid-mediated reactions with electrophiles, effectively adding the methallyl group to the target molecule. For example, it reacts with vinyl diazonium ions in the presence of a Lewis acid to yield β-allyl-α-diazo carbonyl products. [] This approach allows for the synthesis of complex diazo-containing molecules.
Q2: Can you describe a specific application of Methallyltrimethylsilane in the synthesis of complex molecules?
A3: Methallyltrimethylsilane plays a crucial role in synthesizing 2-oxindoles with an all-carbon quaternary center at the pseudobenzylic position. [] The reaction involves a Lewis acid-catalyzed reaction of in-situ generated 2H-indol-2-one with Methallyltrimethylsilane, resulting in the desired product. This method offers a straightforward approach to access valuable 2-oxindole derivatives.
Q3: Are there any analytical applications of Methallyltrimethylsilane?
A4: Yes, Methallyltrimethylsilane is utilized in the synthesis of trimethylsilyl 2-methylprop-2-ene-1-sulfinate (Vogel’s silyl sulfinate), a valuable derivatizing agent for quantitative GC-MS analysis. [] It readily silylates carbohydrates and other polyhydroxylated compounds, producing gaseous byproducts (SO2 and isobutene) that don't interfere with analysis. This characteristic makes it suitable for quantifying compounds like ribose and malic acid.
Q4: How does the structure of Methallyltrimethylsilane influence its reactivity?
A5: The presence of the trimethylsilyl group in Methallyltrimethylsilane increases the nucleophilicity of the allylic carbon, making it more reactive towards electrophiles. Additionally, the methyl substituent on the double bond introduces steric hindrance, which can influence the regio- and stereoselectivity of reactions. For example, in the Lewis acid-mediated reaction with vinyl diazonium ions, the steric bulk of the trimethylsilyl and methyl groups likely directs the electrophilic attack to the less hindered end of the allyl system. [] This structural feature highlights the significance of steric effects in controlling reaction outcomes.
Q5: What are the potential limitations or challenges associated with the use of Methallyltrimethylsilane?
A6: One potential challenge in using Methallyltrimethylsilane is its sensitivity to strong acids and bases. Careful control of reaction conditions is essential to prevent undesired side reactions. Additionally, the stereochemical outcome of reactions involving Methallyltrimethylsilane can be unpredictable, requiring thorough investigations and optimization for each specific application. [] Understanding these limitations and potential challenges is crucial for successfully incorporating this reagent into synthetic strategies.
Q6: How does Methallyltrimethylsilane contribute to the understanding of reaction mechanisms?
A7: The use of Methallyltrimethylsilane as a nucleophile in competition experiments with isopropanol helped elucidate the mechanism of glycosylation reactions. [] This approach, coupled with kinetic isotope effect studies and computational calculations, provided valuable insights into the SN1-like and SN2-like pathways involved in the formation of different glycosidic linkages. This highlights the importance of Methallyltrimethylsilane as a tool for mechanistic investigations in organic chemistry.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[3-(Trifluoromethyl)phenyl]propane-1,2-diol](/img/structure/B95941.png)
![[(Z)-[(E)-4-(3-Methoxyphenyl)but-3-en-2-ylidene]amino]urea](/img/structure/B95942.png)

![1-[2-(4-Methylphenyl)sulfonylethyl]pyrrolidine](/img/structure/B95949.png)








![Thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B95964.png)